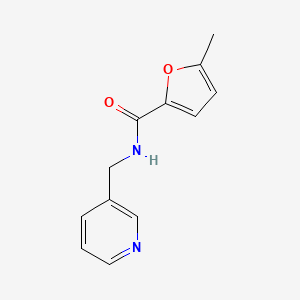![molecular formula C11H12N4OS2 B5850648 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol](/img/structure/B5850648.png)
6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. MPTP is a thiol-containing compound that has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol involves its conversion into MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and causes mitochondrial dysfunction and oxidative stress, leading to neuronal death.
Biochemical and Physiological Effects:
6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol has been found to exhibit a range of biochemical and physiological effects. In addition to its neurotoxic effects on dopaminergic neurons, 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol has been shown to induce oxidative stress, inflammation, and apoptosis in various cell types. 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol has also been found to affect the immune system, with studies showing that it can modulate the activity of immune cells such as macrophages and T cells.
实验室实验的优点和局限性
6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol has several advantages as a research tool. It is a potent neurotoxin that can selectively destroy dopaminergic neurons, making it useful for studying Parkinson's disease. 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol is also relatively easy to synthesize and can be administered to animals through various routes, including intravenous, intraperitoneal, and subcutaneous injection. However, 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol also has limitations as a research tool. It is highly toxic and must be handled with care. 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol-induced parkinsonism in animals does not fully recapitulate the human disease, and there are differences in the pathology and symptoms observed.
未来方向
There are several future directions for research on 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol. One area of interest is the development of novel therapies for Parkinson's disease based on the mechanism of action of 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol. Another area of research is the investigation of the immune-modulating effects of 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol and its potential applications in immunotherapy. Additionally, there is a need for further studies on the biochemical and physiological effects of 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol and its potential toxicity in humans and the environment.
合成方法
The synthesis of 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol involves the reaction of 4,6-dimethyl-2-pyrimidinethiol with 2,4-dichloro-5-mercaptopyrimidine in the presence of a base such as sodium hydroxide. The reaction results in the formation of 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol as a yellow solid. The purity of the compound can be improved through recrystallization.
科学研究应用
6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol has been found to have potential applications in various areas of scientific research. One of the most significant applications of 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol is in the study of Parkinson's disease. 6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-mercapto-4-pyrimidinol has been shown to cause parkinsonism in humans and non-human primates by selectively destroying dopaminergic neurons in the substantia nigra. This has led to the development of animal models of Parkinson's disease, which have been used to study the disease's pathophysiology and to test potential therapies.
属性
IUPAC Name |
6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-6-3-7(2)13-11(12-6)18-5-8-4-9(16)15-10(17)14-8/h3-4H,5H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKJIJUHTASVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)NC(=S)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2-sulfanylpyrimidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)


![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)

![N-(2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B5850620.png)
![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)

![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)


